2-[2-(2-Thienyl)ethyl]piperidine
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a major branch of chemistry focused on cyclic compounds containing atoms of at least two different elements in their ring(s). ijrst.com Most commonly, these rings contain at least one carbon atom and one or more "heteroatoms," such as nitrogen, sulfur, or oxygen. ijrst.com The study of these compounds is especially important because of their widespread presence in natural products and synthetic pharmaceuticals.
2-[2-(2-Thienyl)ethyl]piperidine is a quintessential example of a molecule built from heterocyclic components. It features two distinct heterocyclic rings:
Piperidine (B6355638) : A saturated six-membered ring containing one nitrogen atom. ijrst.comwikipedia.org As a saturated heterocycle, it behaves chemically like a conventional secondary amine, albeit with a defined three-dimensional shape (a chair conformation is preferred). ijrst.com
Thiophene (B33073) : An unsaturated five-membered ring containing one sulfur atom. ijrst.com Thiophene is an aromatic heterocycle, exhibiting properties similar to benzene (B151609). cognizancejournal.com
The study of such molecules falls squarely within heterocyclic chemistry, which investigates the synthesis, properties, and applications of these ring systems. ijrst.com
Importance of Piperidine and Thiophene Scaffolds in Medicinal Chemistry
Both the piperidine and thiophene motifs are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in the structures of biologically active compounds and approved drugs. rsc.orgnih.govnih.gov
The piperidine ring is one of the most common heterocyclic fragments in pharmaceuticals. nih.govnih.gov Its structural motif is present in numerous natural alkaloids, such as piperine (B192125) (from black pepper), and a wide array of synthetic drugs. ijrst.comijnrd.org Piperidine derivatives exhibit a vast range of pharmacological activities, including anti-cancer, anti-inflammatory, antiviral, and analgesic properties. ijnrd.orgnih.gov The versatility of the piperidine ring allows it to serve as a key building block for creating complex, three-dimensional molecules that can interact effectively with biological targets. news-medical.net
The thiophene ring is also a highly valued pharmacophore in drug discovery. rsc.orgnih.gov It is a component of numerous FDA-approved drugs, demonstrating its utility across various therapeutic classes. nih.gov Thiophene-containing compounds have shown diverse biological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. researchgate.netpharmaguideline.comacgpubs.org Its structural similarity to the benzene ring allows it to act as a bioisostere, a substitute that can maintain or enhance biological activity while potentially improving the molecule's pharmacokinetic profile. cognizancejournal.com
The combination of these two scaffolds in one molecule, as seen in this compound, creates a foundation for developing novel compounds with potentially unique pharmacological profiles.
Overview of Research Trajectories for this compound and its Core Structure Derivatives
Research involving the core structure of this compound has explored the synthesis and biological activities of its derivatives. Scientists have modified this basic framework to investigate its potential in various therapeutic areas.
One major research trajectory involves creating derivatives for use as enzyme inhibitors. For example, a study on monoamine oxidase (MAO) inhibitors, which are important for treating neurological disorders, identified a derivative containing a 5-chloro-2-thiophene ring linked to a piperidine moiety as a potent and selective inhibitor of the MAO-B enzyme. acs.org
Another significant area of research is in the development of antiviral agents. Piperidine-substituted thiophene[3,2-d]pyrimidines have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov Compounds like K-5a2, which feature this combined scaffold, have demonstrated high potency against the virus, although researchers continue to work on improving their solubility and pharmacokinetic properties. nih.gov
Furthermore, the antimicrobial potential of molecules combining these two heterocycles has been investigated. Studies have shown that compounds incorporating both piperidine and thiophene rings can exhibit significant activity against various pathogenic bacteria and fungi. acgpubs.orgnih.govresearchgate.net For instance, certain piperidinyl tetrahydrothieno[2,3-c]isoquinolines have shown promising antimicrobial activity. nih.gov Similarly, piperidinothiosemicarbazone derivatives have been found to be potent against M. tuberculosis strains. mdpi.com
The synthesis of these derivatives often involves multi-step processes, starting with the individual heterocycles or their precursors. acgpubs.orgmdpi.com Researchers continue to develop more efficient and eco-friendly synthetic routes to access these complex molecules. acgpubs.org
Table 2: Examples of Research on Derivatives of the Thienyl-Piperidine Scaffold
| Derivative Class | Research Focus | Example Finding |
|---|---|---|
| Donepezil–picolinamide hybrids | Monoamine Oxidase (MAO) Inhibition | A derivative with a 5-chloro-2-thiophene ring showed selective inhibition of MAO-B (IC₅₀ = 11.5 ± 0.9 μM). acs.org |
| Thiophene[3,2-d]pyrimidines | HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Piperidine-substituted derivatives (e.g., K-5a2) exhibited potent anti-HIV-1 activity. nih.gov |
| Thiophene-based Schiff bases | Antimicrobial Activity | Eco-friendly synthesis methods have been developed to produce novel Schiff bases containing both thiophene and piperidine rings. acgpubs.org |
| Piperidinothiosemicarbazones | Tuberculostatic Activity | A derivative showed strong inhibitory effects on both standard and resistant M. tuberculosis strains (MIC = 2 µg/mL and 4 µg/mL, respectively). mdpi.com |
This ongoing research underscores the chemical and medicinal significance of the this compound core structure as a template for the discovery of new biologically active agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-thiophen-2-ylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-2-8-12-10(4-1)6-7-11-5-3-9-13-11/h3,5,9-10,12H,1-2,4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBHETWWOASIHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672386 | |
| Record name | 2-[2-(Thiophen-2-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-99-2 | |
| Record name | 2-[2-(2-Thienyl)ethyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938458-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(Thiophen-2-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 2 Thienyl Ethyl Piperidine and Its Derivatives
Alkylation Approaches for Piperidine-Thiophene Linkages
A primary method for forging the crucial bond between the piperidine (B6355638) and thiophene (B33073) moieties is through alkylation. This can be achieved by reacting a piperidine derivative with a thienyl-containing electrophile.
Alkylation of Piperidone Derivatives with Thienyl-Containing Electrophiles
A successful and high-yielding approach involves the alkylation of 4-piperidone (B1582916) monohydrate hydrochloride with an appropriate thienyl-containing electrophile. nih.govresearchgate.net For instance, the use of 2-(thiophen-2-yl)ethyl methanesulfonate (B1217627) as the electrophile in the presence of cesium carbonate results in the formation of N-[2-(2-thienyl)ethyl]-4-piperidinone in a 90% yield. nih.govosti.gov This intermediate is a vital precursor for the synthesis of thiofentanyl, a fentanyl analog. nih.govresearchgate.net The reaction is typically carried out in a solvent such as acetonitrile (B52724). osti.gov
Following the alkylation, subsequent reactions can be performed to arrive at the final product. For example, reductive amination of N-[2-(2-thienyl)ethyl]-4-piperidinone with aniline, using sodium triacetoxyborohydride (B8407120) and acetic acid, yields the corresponding 4-piperidineamine precursor in an 87% yield. nih.govosti.gov This intermediate can then be acylated to produce the final fentanyl analog. nih.govresearchgate.net
Phase-Transfer Catalysis in Alkylation Reactions
Phase-transfer catalysis (PTC) offers an efficient and environmentally friendly method for alkylation reactions. rsc.orgnih.gov This technique is particularly useful in reactions involving a water-soluble reactant and a water-insoluble reactant by facilitating the migration of a reactant from one phase into another where the reaction can occur. N-heterocyclic olefins have emerged as effective phase-transfer organocatalysts for a variety of alkylation reactions due to their strong basicity. rsc.org
While direct examples of phase-transfer catalysis for the synthesis of 2-[2-(2-thienyl)ethyl]piperidine are not extensively detailed in the provided search results, the principles of PTC are broadly applicable to the alkylation of amines. phasetransfer.comphasetransfer.comresearchgate.net The use of a phase-transfer catalyst can enhance reaction rates and yields, often under milder conditions than traditional methods. nih.gov
Strategies for Incorporating the 2-(2-Thienyl)ethyl Moiety into Piperidine Systems
Alternative strategies focus on introducing the 2-(2-thienyl)ethyl group onto a pre-existing piperidine ring.
Formation of Piperidine Quaternary Ammonium (B1175870) Salts
The formation of quaternary ammonium salts is a fundamental reaction in amine chemistry. mdpi.comlibretexts.org This process, known as quaternization, involves the reaction of a tertiary amine with an alkyl halide, resulting in a quaternary ammonium salt. mdpi.com This principle can be applied to the synthesis of derivatives of this compound. For instance, a secondary amine on a piperidine ring can be alkylated with a 2-(2-thienyl)ethyl side chain to form the desired product. google.com
Reactions with Sulfonate Esters
Sulfonate esters, such as methanesulfonates (mesylates) and p-toluenesulfonates (tosylates), are excellent leaving groups in nucleophilic substitution reactions. google.com The synthesis of N-[2-(2-thienyl)ethyl]-4-piperidinone from 4-piperidone and 2-(thiophen-2-yl)ethyl methanesulfonate is a prime example of this strategy. nih.govosti.gov This reaction provides a high yield of the desired N-alkylated piperidone, which serves as a key intermediate for more complex molecules. nih.govresearchgate.net The use of sulfonate esters is a common and effective method for introducing the 2-(2-thienyl)ethyl group onto a piperidine nitrogen. google.com
Advanced Synthetic Strategies for Complex Derivatives (e.g., Fentanyl Analogues)
The synthesis of complex derivatives, such as fentanyl analogs, requires multi-step strategies that often begin with the construction of a core piperidine structure. researchgate.netresearchgate.net An efficient, three-step synthesis for fentanyl and its analogs has been developed, which can be adapted for thiofentanyl derivatives. nih.govresearchgate.net
This strategy typically involves:
Alkylation: N-alkylation of a piperidone with a suitable electrophile. For thiofentanyl, this involves reacting 4-piperidone with 2-(thiophen-2-yl)ethyl methanesulfonate. nih.govosti.gov
Reductive Amination: Conversion of the resulting N-substituted piperidone to a 4-amino-piperidine derivative. nih.govosti.gov
Acylation: Acylation of the 4-amino group to yield the final fentanyl analog. nih.govresearchgate.net
This optimized approach has been shown to produce a range of fentanyl analogs in excellent yields. researchgate.net
N-Debenzylation Techniques
The removal of an N-benzyl group is a crucial deprotection step in the synthesis of piperidine derivatives, including this compound. The presence of a sulfur-containing thiophene ring requires careful selection of debenzylation methods to avoid catalyst poisoning. Several techniques have been effectively employed for the N-debenzylation of related structures.
One prominent method is catalytic transfer hydrogenation . This technique offers a rapid and efficient means of deprotection under moderate reaction conditions. For instance, using ammonium formate (B1220265) as a hydrogen source in the presence of a palladium on carbon (Pd/C) catalyst in refluxing methanol (B129727) has proven effective for the debenzylation of various N-benzyl amines and amino acid derivatives. mdma.ch This method is often completed within a short timeframe, typically 6-10 minutes for many substrates. mdma.ch
Hydrogenolysis with gaseous hydrogen (H₂) over a palladium catalyst is another widely used approach. In the context of sulfur-containing compounds, the efficiency of this method can be hampered by the sulfur atom's inhibitory effect on the catalyst. However, studies on sulfur-containing peptides have shown that the addition of additives like boron trifluoride etherate (BF₃·OEt₂) can suppress this inhibition, allowing for quantitative removal of benzyl-type protecting groups. nih.gov The specific conditions, such as the choice of catalyst (e.g., 10% Pd-C, 20% Pd(OH)₂/C) and solvent (e.g., methanol, ethanol), can be optimized for the particular substrate. mdma.chnih.gov For example, the debenzylation of N-benzyl-4-piperidinylpiperidine has been accomplished through catalytic hydrogenolysis. google.com In some cases, the addition of an acid, such as acetic acid, can facilitate the N-benzyl deprotection when using Pd(OH)₂/C. nih.gov
Below is a table summarizing various N-debenzylation techniques applicable to substrates with structural similarities to this compound.
| Reagents and Conditions | Substrate Type | Noteworthy Aspects |
| Ammonium formate, 10% Pd-C, Methanol, Reflux | N-benzyl amines and amino acids | Rapid reaction times. mdma.ch |
| H₂, Pd catalyst, BF₃·OEt₂ | Sulfur-containing peptides | BF₃·OEt₂ suppresses sulfur-induced catalyst inhibition. nih.gov |
| H₂, 10% or 5% Pd-C, Toluene or Benzene (B151609), 110-120 °C, 20 kg/cm ² | N-benzyl-4-piperidinylpiperidine | Industrial application conditions. google.com |
| 20% Pd(OH)₂/C, Ethanol, 60 °C, H₂ atmosphere (optional Acetic Acid) | N-benzyl-2-aminopyridinomethylpyrrolidine derivatives | Acetic acid can facilitate the deprotection. nih.gov |
Stereoselective Synthesis Considerations
Achieving stereocontrol at the C2 position of the piperidine ring is a significant aspect of synthesizing optically active this compound. Several stereoselective strategies have been developed for the synthesis of 2-substituted piperidines.
A prominent approach is the asymmetric hydrogenation of a corresponding pyridine (B92270) precursor . For instance, the iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines, utilizing ligands such as MeO-BoQPhos, has yielded enantioenriched 2-alkylpiperidines with high enantiomeric ratios. nih.gov This method would necessitate the prior synthesis of 2-[2-(2-thienyl)ethyl]pyridine. Similarly, diastereoselective reduction of substituted pyridines to piperidines can be achieved using borenium catalysts in the presence of hydrosilanes. nih.gov
Chemo-enzymatic methods offer a powerful alternative for asymmetric synthesis. The dearomatization of activated pyridines can lead to stereo-defined substituted piperidines. nih.gov Another enzymatic approach involves the kinetic resolution of racemic 2-piperidineethanol. The enantiopure alcohol can then be subjected to further chemical transformations, such as a Wittig reaction, to elongate the side chain and introduce the thiophene moiety, as has been demonstrated in the synthesis of alkaloids like coniine. nih.gov
Rhodium-catalyzed C-H insertion reactions provide a pathway for the direct functionalization of the piperidine ring. By selecting the appropriate catalyst and N-protecting group, it is possible to achieve site-selective C-H functionalization at the C2 position. nih.gov This could potentially be used to introduce the 2-(2-thienyl)ethyl group stereoselectively.
The table below outlines key stereoselective synthesis strategies for 2-substituted piperidines.
| Strategy | Key Transformation | Catalyst/Reagent | Precursor |
| Asymmetric Hydrogenation | Reduction of pyridine | Iridium complex with MeO-BoQPhos ligand | 2-[2-(2-Thienyl)ethyl]pyridine |
| Diastereoselective Reduction | Reduction of pyridine | Borenium catalyst and hydrosilanes | Substituted pyridine |
| Chemo-enzymatic Dearomatization | Asymmetric reduction | Amine oxidase/ene imine reductase cascade | Activated pyridine |
| Enzymatic Resolution & Elaboration | Kinetic resolution | Lipase | Racemic 2-piperidineethanol |
| C-H Insertion | C-H functionalization | Rhodium catalyst | N-protected piperidine |
Catalytic Methodologies in Piperidine-Thiophene Synthesis
The construction of the this compound scaffold often relies on catalytic methodologies, either for the formation of the piperidine ring itself or for the coupling of the two heterocyclic components.
A common and effective strategy is the catalytic hydrogenation of a suitably substituted pyridine . nih.gov This involves the synthesis of a pyridine precursor, such as 2-[2-(2-thienyl)ethyl]pyridine, which is then reduced to the corresponding piperidine. Various heterogeneous and homogeneous catalysts can be employed for this transformation.
The synthesis of the substituted pyridine precursor can be achieved through various means. For example, methodologies for the synthesis of substituted pyridines through the remodeling of (aza)indole skeletons could be adapted to create the necessary precursor. nih.gov
Palladium-catalyzed reactions have also been utilized for the preparation of substituted piperidines. A general procedure for the synthesis of 2- and 2,6-substituted piperidines has been developed via a Pd(II)-catalyzed 1,3-chirality transition reaction. ajchem-a.com
Furthermore, the synthesis of related structures, such as 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, has been achieved through a base-catalyzed intramolecular cyclization, with the initial steps involving a palladium-catalyzed cross-coupling reaction. researchgate.net While this example leads to a pyrrolone, the principles of catalytic cross-coupling are fundamental in constructing complex heterocyclic systems.
A summary of relevant catalytic approaches is provided in the table below.
| Catalytic Method | Application | Catalyst Example |
| Catalytic Hydrogenation | Reduction of a pyridine to a piperidine | Palladium on carbon (Pd/C), Rhodium on carbon (Rh/C) |
| Ring Remodeling Synthesis | Formation of a substituted pyridine precursor | - |
| Palladium-catalyzed Chirality Transition | Synthesis of 2-substituted piperidines | PdCl₂(CH₃CN)₂ |
| Palladium-catalyzed Cross-Coupling | Formation of C-C bonds to link precursors | PdCl₂/CuI/Ph₃P |
Structure Activity Relationship Sar Studies of 2 2 2 Thienyl Ethyl Piperidine Derivatives
Influence of the Thienyl Moiety on Biological Activity
The thienyl group plays a crucial role in the interaction of these derivatives with biological targets. Its electronic properties and spatial arrangement significantly impact affinity and efficacy.
Bioisosteric Replacement of Aromatic Rings (e.g., Phenyl to Thienyl) and its Impact on Activity
Bioisosteric replacement is a common strategy in medicinal chemistry to improve the properties of a lead compound. Replacing a phenyl ring with a thienyl ring, or other heteroaromatic systems, can alter a molecule's size, shape, electronic distribution, and metabolic stability, thereby affecting its biological activity. nih.gov
In the context of N-arylsulfonylimidazolones, replacing a phenyl group with a thienyl or furyl group was investigated for its effect on anticancer activity. While this substitution slightly reduced the activity, the resulting analogs maintained comparable potency to doxorubicin. rsc.org Notably, the thienyl analogs demonstrated more potent activity than the furyl analogs, which is attributed to the thienyl group's greater isosteric similarity to the phenyl moiety. rsc.org This suggests that the size and planarity of the aromatic system at this position are important for the compound's anticancer effects. rsc.org
Similarly, in the development of σ1 receptor ligands, the replacement of a central cyclohexane (B81311) ring with a piperidine (B6355638) ring was explored. This modification, aimed at creating more polar and hydrolytically stable compounds, resulted in a significant reduction in σ1 affinity. nih.gov However, further modifications to the piperidine ring, such as the introduction of an N-methyl group, restored high affinity, indicating that bioisosteric replacement can be a viable strategy when combined with other optimizations. nih.gov
These examples highlight that while the thienyl group is often a successful bioisostere for the phenyl ring, its impact on biological activity is context-dependent and can be influenced by other structural features of the molecule.
Positional Isomerism of Thienyl Substitution (e.g., 2-thienyl vs. 3-thienyl)
The position of the substituent on the thienyl ring can significantly influence the biological activity of a molecule. For instance, in a series of thienopyrimidinone derivatives designed as 5-HT1A receptor ligands, the placement of substituents on the thiophene (B33073) ring was a key factor in determining affinity and selectivity. nih.gov
While direct comparisons of 2-thienyl versus 3-thienyl isomers of 2-[2-(2-thienyl)ethyl]piperidine in the provided search results are limited, the principle of positional isomerism is well-established in medicinal chemistry. For example, in the synthesis of 2,6-diaryl-3-(arylthio)piperidin-4-ones, the position of substituents on the 2,6-diaryl rings determined the orientation of the arylthio group (equatorial vs. axial). nih.gov This demonstrates how the spatial arrangement of different parts of a molecule, dictated by substituent positions, can profoundly affect its conformation and, consequently, its interaction with biological targets.
Furthermore, the synthesis of piperidine derivatives often involves the reduction of substituted pyridines. nih.govmdpi.com The position of substituents on the pyridine (B92270) ring can affect the reaction's success and the stereochemistry of the resulting piperidine, underscoring the importance of substituent placement from a synthetic and a biological standpoint. nih.govmdpi.com
Role of the Piperidine Ring and its Substitutions
The piperidine ring serves as a versatile scaffold in drug design, and its modification is a key strategy for optimizing the pharmacological properties of a compound. thieme-connect.comresearchgate.net
Modifications of the Piperidine Ring Structure
Modifications to the piperidine ring itself can significantly impact a compound's biological activity. For example, introducing a substituent at the 2-position of the piperidine ring has been shown to enhance aqueous solubility. thieme-connect.comresearchgate.net In the development of σ1 receptor ligands, replacing a cyclohexane ring with a piperidine ring was a key modification. nih.gov While the initial unsubstituted piperidine analog showed reduced affinity, further modifications to the piperidine scaffold allowed for fine-tuning of the compound's properties. nih.gov
The stereochemistry of substituents on the piperidine ring is also critical. The synthesis of 2,6-diaryl-3-(arylthio)piperidin-4-ones revealed that these compounds exist in a chair conformation with the 2,6-diaryl groups in an equatorial orientation. nih.gov However, the orientation of the arylthio group was dependent on the substitution pattern of the aryl rings, highlighting the subtle interplay of different structural elements. nih.gov
N-Substitutions and their Effects on Receptor Binding and Efficacy
The nitrogen atom of the piperidine ring provides a convenient point for introducing a wide variety of substituents, which can modulate affinity, selectivity, and pharmacokinetic properties. nih.gov
In a series of σ1 receptor ligands, the N-substituent on the piperidine ring had a profound effect on affinity. An unsubstituted piperidine had significantly lower affinity compared to its N-methylated counterpart. nih.gov Molecular dynamics simulations suggested that the N-methyl group enhances lipophilic interactions within the receptor's binding pocket. nih.gov In contrast, larger N-substituents like ethyl or tosyl groups led to only a slight increase in affinity compared to the unsubstituted analog. nih.gov
Similarly, in a series of N-(piperidin-4-yl)-naphthamides, the nature of the N-benzyl substituent influenced affinity for D(2L), D(4.2), and 5-HT(2A) receptors. nih.gov For instance, in the 1-naphthamide (B1198061) series, halogen and methyl substitutions at the 3- or 4-position of the benzyl (B1604629) group increased D(4.2) affinity. nih.gov In the 2-naphthamide (B1196476) series, 3-methoxy, 3-methyl, and 4-methyl substituents were favorable for D(4.2) affinity, while halogens reduced it. nih.gov
These findings underscore the importance of the N-substituent in tailoring the pharmacological profile of piperidine-containing compounds.
Stereochemistry and Chiral Optimization in Piperidine Derivatives
Chirality plays a pivotal role in the biological activity of piperidine derivatives, as different enantiomers can exhibit distinct pharmacological properties. doaj.org The introduction of chiral centers can enhance biological activity and selectivity by allowing for a more precise fit into the binding site of a target protein. thieme-connect.comresearchgate.net
In the development of CXCR3 chemokine antagonists, the stereochemistry of a substituent on a piperazine (B1678402) ring, a related heterocyclic system, had a pronounced effect on receptor affinity. The (S)-ethylpiperazine analog exhibited a significantly higher affinity than other isomers. nih.gov
Similarly, for a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives with narcotic agonist and antagonist activity, the S-(+) enantiomers generally displayed stronger analgesic activity than their R-(-) counterparts. nih.gov Interestingly, the R-(-) enantiomers of some derivatives showed narcotic antagonist activity, a property not observed in the S-(+) enantiomers. nih.gov This highlights how stereochemistry can lead to not only quantitative differences in potency but also qualitative differences in pharmacological action.
The synthesis of chiral piperidine scaffolds is an active area of research, with various methods being developed to control stereochemistry and produce enantiomerically pure compounds. researchgate.netresearchgate.net This is crucial for developing drugs with improved efficacy and reduced side effects. thieme-connect.comdoaj.org
Impact of the Ethyl Linker and Other Chain Modifications
The two-carbon ethyl linker connecting the thiophene and piperidine rings is a critical determinant of the biological activity in this class of compounds. Alterations to this linker, including its length, rigidity, and the introduction of various functional groups, have been shown to significantly modulate the potency and selectivity of these derivatives.
Research has demonstrated that the length of the alkyl chain is a crucial factor. While the ethyl linker is often optimal, studies on related piperidine derivatives have shown that both shortening and lengthening this chain can have profound effects. For instance, in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, the ethyl linker was found to be essential for potent anti-acetylcholinesterase (anti-AChE) activity. nih.gov
Furthermore, the introduction of rigidity into the linker can be advantageous. Replacing a flexible ethyl chain with a more constrained system, such as an isoindoline (B1297411) moiety, has led to a significant increase in anti-AChE potency in some analogues. ebi.ac.uk This suggests that a more defined spatial arrangement of the thiophene and piperidine rings can lead to a more favorable interaction with the target receptor.
Modifications to the chain itself, such as the incorporation of heteroatoms or functional groups, also play a vital role. The introduction of an amide group within the linker, for example, has been a successful strategy in developing potent anti-AChE inhibitors. nih.gov The nature and position of substituents on this amide, such as the addition of a phenyl group to the nitrogen atom, can further enhance activity. nih.gov
The following table summarizes the impact of various modifications to the ethyl linker and side chain on the biological activity of this compound and related analogues.
| Modification | Impact on Activity | Example Derivative Class | Reference |
| Chain Length | Optimal length is crucial; deviations can decrease activity. | 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | nih.gov |
| Rigidity | Increased rigidity can enhance potency. | 1-benzyl-4-(2-isoindolin-2-ylethyl)piperidine | ebi.ac.uk |
| Amide Introduction | Incorporation of an amide group can increase activity. | 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine | nih.gov |
| Amide Substitution | Phenyl group on the amide nitrogen can enhance activity. | 1-benzyl-4-[2-(N-benzoyl-N-phenylamino)ethyl]piperidine | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) studies and computational modeling have become indispensable tools in the rational design and optimization of this compound derivatives. ijnrd.org These methods aim to establish a mathematical correlation between the chemical structure of a molecule and its biological activity, thereby enabling the prediction of the potency of novel compounds before their synthesis. ijnrd.orgjetir.org
QSAR models are developed by analyzing a series of compounds with known biological activities and a set of calculated molecular descriptors. jetir.org These descriptors can be categorized into several types, including:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). nih.govbiolscigroup.us For instance, a QSAR study on aryl alkanol piperazine derivatives found that HOMO energy was a key descriptor influencing noradrenaline reuptake inhibition activity. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule, which can influence how well it fits into a biological target. srmist.edu.in
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which affects its ability to cross cell membranes. srmist.edu.in
Topological Descriptors: These are numerical representations of the molecular structure, capturing information about branching and connectivity. jetir.org
Once a statistically significant QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives. srmist.edu.in This predictive power significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. For example, 2D-QSAR models have been successfully developed for piperidine derivatives, showing a strong correlation between their structure and activity as soluble epoxide hydrolase inhibitors. jetir.org
Computational modeling, which encompasses techniques like molecular docking and molecular dynamics simulations, provides a three-dimensional perspective on drug-receptor interactions. researchgate.netresearchgate.net Molecular docking predicts the preferred binding orientation of a ligand to a target protein, helping to elucidate the key interactions responsible for its biological effect. researchgate.netresearchgate.net This information is invaluable for designing new derivatives with improved binding affinity and selectivity. For instance, docking studies have been used to understand the interaction of piperidine derivatives with the ADORA1 receptor. researchgate.net
The synergy between QSAR and computational modeling offers a powerful approach for the design of novel this compound derivatives. QSAR provides a quantitative framework for understanding SAR, while computational modeling offers a visual and mechanistic understanding of these relationships at the molecular level.
The table below provides an overview of key descriptors and models used in the computational analysis of piperidine derivatives.
| Descriptor/Model Type | Description | Relevance to Drug Design | Reference |
| Electronic (e.g., HOMO, LUMO) | Describes the electronic properties and reactivity of the molecule. | Predicts binding affinity and mechanism of action. | nih.govbiolscigroup.us |
| Topological | Numerical representation of molecular structure and branching. | Correlates molecular structure with biological activity. | jetir.org |
| 2D-QSAR | Develops a linear relationship between 2D structural features and activity. | Predicts the activity of new compounds based on their 2D structure. | jetir.orgnih.gov |
| Molecular Docking | Predicts the binding orientation of a ligand to a receptor. | Elucidates drug-receptor interactions and guides the design of more potent ligands. | researchgate.netresearchgate.net |
Pharmacological Profiles and Biological Activities of 2 2 2 Thienyl Ethyl Piperidine Derivatives
Central Nervous System (CNS) Activities
Derivatives of 2-[2-(2-Thienyl)ethyl]piperidine have shown significant potential in modulating various CNS pathways, including those involved in pain, mood, and neuroprotection.
The this compound moiety is a core component of highly potent synthetic opioids, most notably Sufentanil. wikipedia.org Sufentanil, chemically known as N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide, is a powerful µ-opioid receptor agonist. nih.govguidetopharmacology.org It is a structural analogue of fentanyl, where the phenethyl group is replaced by a thienylethyl group, and a methoxymethyl group is added to the piperidine (B6355638) ring. wikipedia.org This modification significantly enhances analgesic potency. wikipedia.org
Research has shown that Sufentanil is approximately 5 to 10 times more potent than fentanyl and 500 to 1,000 times more potent than morphine. wikipedia.org Extensive studies in animal models have quantified this potency. In rats, the intravenous ED50 for Sufentanil in the tail withdrawal test was found to be 0.00071 mg/kg, compared to 3.21 mg/kg for morphine, making it over 4,500 times more potent. nih.govnih.gov Similarly, in mice, its ED50 in the hot plate test was 0.0028 mg/kg, demonstrating a potency over 2,300 times that of morphine (ED50 of 6.45 mg/kg). nih.gov The development of hybrid molecules that bind to both mu-opioid receptors (MOR) and other targets, such as I₂-imidazoline binding sites, has been proposed as a strategy to develop novel analgesics with improved properties. mdpi.com
| Compound | Animal Model | Test | ED₅₀ (mg/kg, i.v.) | Potency Relative to Morphine |
|---|---|---|---|---|
| Sufentanil | Rat | Tail Withdrawal | 0.00071 | ~4521x |
| Morphine | Rat | Tail Withdrawal | 3.21 | 1x |
| Sufentanil | Mouse | Hot Plate | 0.0028 | ~2304x |
| Morphine | Mouse | Hot Plate | 6.45 | 1x |
| Fentanyl | Mouse | Hot Plate | 0.011 | ~586x |
Compounds structurally related to the this compound framework have been identified as potent ligands for the dopamine (B1211576) transporter (DAT). Studies on phencyclidine (PCP) analogues have revealed that the thienyl-piperidine scaffold is crucial for this activity. For instance, [3H]TCP (1-(1-[2-thienyl]cyclohexyl)piperidine), a close structural relative, was found to label two high-affinity binding sites in the brain, one of which is associated with the dopamine-reuptake complex. nih.gov
Further research into this class of compounds led to the development of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), a high-affinity dopamine uptake inhibitor. nih.gov Studies comparing the binding of BTCP derivatives and cocaine to rat striatal homogenates suggest that these ligands may label different sites on the dopamine transporter. nih.gov For example, BTCP showed high selectivity for sites labeled by [3H]BTCP, whereas cocaine was more selective for sites labeled by [3H]cocaine. nih.gov This indicates that the thienyl-piperidine structure is a valuable template for developing selective probes to study the function of the dopamine transporter. nih.gov
The thienyl-piperidine structure is also a key feature of certain N-Methyl-D-aspartate (NMDA) receptor antagonists. The compound Tenocyclidine (B1683004) (TCP), or 1-(1-[2-thienyl]cyclohexyl)piperidine, is a well-known NMDA receptor channel blocker. nih.gov Research has identified two distinct high-affinity binding sites for [3H]TCP in brain tissue. Site 1 is associated with the NMDA receptor complex, while Site 2 is linked to the biogenic amine reuptake complex, including the dopamine transporter. nih.gov
The selectivity for these sites varies among different compounds. For instance, (+)-MK-801, ketamine, and tiletamine are highly selective for the NMDA-associated Site 1, whereas TCP itself shows moderate selectivity for this site. nih.gov The discovery of these NMDA receptor antagonists with a piperidine core has spurred the development of other derivatives. For example, a structure-based search identified N-(2-phenoxyethyl)-4-benzylpiperidine as a novel NMDA receptor antagonist with high selectivity for the NR1/2B subunit combination. nih.gov This highlights the versatility of the piperidine scaffold in designing selective NMDA receptor modulators.
Derivatives containing the piperidine scaffold have been extensively explored for their interactions with the serotonin (B10506) (5-HT) system. This includes activity as selective serotonin reuptake inhibitors (SSRIs) and as ligands for various 5-HT receptor subtypes. nih.govnih.gov
Specifically, the 5-HT₇ receptor has emerged as a significant target for piperidine-containing compounds. The 5-HT₇ receptor is implicated in mood disorders, sleep, and circadian rhythms. nih.gov A notable example is SB-269970, or (R)-3-(2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol, which is a potent and selective 5-HT₇ receptor antagonist. nih.gov The development of such selective antagonists has been crucial for investigating the physiological roles of this receptor. nih.gov Research has also focused on creating multi-target agents. A series of novel alkoxy-piperidine derivatives were synthesized to act as both serotonin reuptake inhibitors and ligands for 5-HT₁ₐ and 5-HT₇ receptors, showing potential as next-generation antidepressants. researchgate.net
| Compound | Target | Activity Type | Affinity/Potency |
|---|---|---|---|
| Compound 7a (alkoxy-piperidine derivative) | SERT | Reuptake Inhibition | IC₅₀ = 177 nM |
| Compound 7a (alkoxy-piperidine derivative) | 5-HT₁ₐ Receptor | Binding Affinity | Kᵢ = 12 nM |
| Compound 7a (alkoxy-piperidine derivative) | 5-HT₇ Receptor | Binding Affinity | Kᵢ = 25 nM |
| SB-269970 | 5-HT₇ Receptor | Antagonist | High Potency & Selectivity |
The piperidine ring is a common structural feature in compounds designed to modulate the cholinergic system, particularly as inhibitors of acetylcholinesterase (AChE). nih.gov Inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain and is a primary strategy for treating the symptoms of Alzheimer's disease. asianpubs.org
Several series of piperidine derivatives have been synthesized and evaluated for their AChE inhibitory activity. One study developed 1-benzyl-4-[2-(3-thienylcarbonylamino)ethyl]piperidine as a potential cholinesterase inhibitor, directly incorporating a thienyl group related to the core scaffold. asianpubs.org Another series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives also yielded potent AChE inhibitors. nih.govmui.ac.ir Within this latter series, compound 5d , which features a fluorine atom at the ortho position of the benzamide (B126) ring, was identified as the most active compound with an IC₅₀ value of 13 ± 2.1 nM, demonstrating superior activity compared to the reference drug donepezil (IC₅₀ = 0.6 ± 0.05 µM). nih.govmui.ac.ir Another potent inhibitor, 1-benzyl-4-[2-(N-[4’-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, showed an IC₅₀ of 0.56 nM. nih.gov
| Compound | AChE IC₅₀ |
|---|---|
| Compound 5d (N-(2-(piperidin-1-yl)ethyl)benzamide derivative) | 13 ± 2.1 nM |
| 1-benzyl-4-[2-(N-[4’-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | 0.56 nM |
| Donepezil (Reference) | 0.6 ± 0.05 µM |
The development of neuroprotective agents is a critical goal in the treatment of neurodegenerative diseases. The activities of this compound-related structures at various CNS targets, particularly as NMDA receptor antagonists, suggest a potential for neuroprotective effects. Over-activation of NMDA receptors leads to excitotoxicity, a key mechanism of neuronal cell death in various neurological conditions.
By blocking NMDA receptors, compounds like the TCP analogues can prevent excessive calcium influx and subsequent neuronal damage. nih.gov While direct studies on the neuroprotective properties of this compound itself are limited, research on related structures supports this potential. For example, a study on novel benzofuran-2-carboxamide derivatives found that several compounds offered considerable protection against NMDA-induced excitotoxic neuronal cell damage. researchgate.net The most potent of these, compound 1f , exhibited a neuroprotective effect almost comparable to the well-known NMDA antagonist memantine. researchgate.net This link between NMDA antagonism and neuroprotection in structurally related compounds suggests a promising avenue for future investigation into derivatives of this compound.
Antidepressant Effects
Derivatives of piperidine have been investigated for their potential as antidepressant agents. Research has shown that certain aralkyl piperidine derivatives exhibit significant antidepressant-like effects. nih.gov These effects are often attributed to their ability to interact with key neurotransmitter systems in the brain, such as the serotonin system. nih.gov
One study synthesized a series of novel aralkyl piperazine (B1678402) and piperidine derivatives and evaluated their ability to inhibit serotonin reuptake and their affinity for 5-HT1A and 5-HT7 receptors. nih.gov The findings indicated that a specific compound, 19a , demonstrated high affinities for both 5-HT1A (Ki = 12 nM) and 5-HT7 (Ki = 3.2 nM) receptors, along with potent serotonin reuptake inhibition (IC50 = 14 nM). nih.gov In vivo studies using the forced swimming test (FST) and tail suspension test (TST) in animal models confirmed a significant antidepressant-like effect. nih.govdrugbank.com
The mechanism of action for the antidepressant properties of piperidine derivatives is often linked to the regulation of the serotonergic system. nih.gov For instance, chronic administration of piperine (B192125), a well-known piperidine alkaloid, has been shown to increase serotonin levels in the hypothalamus and hippocampus. nih.gov Another derivative, antiepilepsirine, demonstrated a dual regulatory effect on both the serotonergic and dopaminergic systems. nih.gov These findings suggest that the antidepressant-like effects may be due to an increase in neurotransmitter synthesis or a decrease in their reuptake. nih.gov
Table 1: Antidepressant Activity of a Selected Piperidine Derivative
| Compound | 5-HT1A Receptor Affinity (Ki) | 5-HT7 Receptor Affinity (Ki) | Serotonin Reuptake Inhibition (IC50) |
| 19a | 12 nM | 3.2 nM | 14 nM |
Data sourced from a study on novel aralkyl piperazine and piperidine derivatives. nih.gov
Antimicrobial Activities
Various derivatives of this compound have demonstrated notable antibacterial activity against a range of bacterial strains. The incorporation of the thienyl group, a sulfur-containing aromatic ring, is often associated with enhanced antimicrobial properties.
Studies have shown that novel quinolone agents bearing an N-[2-(thiophen-3-yl)ethyl] piperazinyl moiety exhibit promising antibacterial activity. nih.gov Specifically, ciprofloxacin analogues with N-[2-(thiophen-3-yl)-2-hydroxyiminoethyl] or N-[2-(thiophen-3-yl)-2-methoxyiminoethyl] residues showed high inhibition against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), with activity comparable or superior to reference drugs like norfloxacin and ciprofloxacin. nih.gov
In other research, newly synthesized piperidine derivatives were tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com One compound, (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate , displayed excellent antibacterial activity, which was attributed to the shorter hydrocarbon chain in the ester part of the molecule. biointerfaceresearch.com Furthermore, some 2-hydroxypyrrolidine/piperidine derivatives have shown potent antimicrobial activity, with one compound, 1-(quinolin-3-yl) pyrrolidin-2-ol , being highly sensitive against all tested pathogens. symbiosisonlinepublishing.com
The antibacterial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.
Table 2: Antibacterial Activity of Selected Piperidine Derivatives
| Compound/Derivative | Bacterial Strain(s) | Observed Activity |
| Ciprofloxacin analogues with N-[2-(thiophen-3-yl)ethyl] piperazinyl moiety | Gram-positive organisms (including MRSA) | High inhibition, comparable or superior to norfloxacin and ciprofloxacin. nih.gov |
| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate | Staphylococcus aureus, Escherichia coli | Excellent antibacterial activity. biointerfaceresearch.com |
| 1-(quinolin-3-yl) pyrrolidin-2-ol | Various bacterial pathogens | Highly sensitive against all tested strains. symbiosisonlinepublishing.com |
The antifungal potential of this compound derivatives has also been a subject of investigation. The structural features of these compounds, including the piperidine and thienyl moieties, can contribute to their ability to inhibit the growth of various fungal species.
In a study evaluating a series of N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamide analogues, several compounds exhibited significant antifungal activity against various fungal strains, including Aspergillus flavus, Fusarium oxysporum, Colletotrichum capsici, and Candida krusei. japsonline.com For instance, a compound with a chlorine atom at the C4 position of the aromatic ring was found to be more potent than the standard drug fluconazole against A. flavus. japsonline.com
Another study on 2-thienyl substituted heterocycles also reported significant antifungal activity for some of the synthesized compounds. researchgate.net The minimum inhibitory concentrations (MICs) were determined to quantify their potency. researchgate.net However, it is important to note that not all piperidine derivatives show broad-spectrum antifungal activity. For example, one study found that while some synthesized piperidine derivatives showed varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans, they were inactive against Fusarium verticilliodes, Candida utilus, and Penicillium digitatium. academicjournals.org
Table 3: Antifungal Activity of N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamide Analogues
| Fungal Strain | Zone of Inhibition (mm) for a selected potent compound (4c) | Zone of Inhibition (mm) for Fluconazole (Standard) |
| Aspergillus flavus | 24 | 22 |
| Fusarium oxysporum | 20 | 22 |
| Colletotrichum capsici | 22 | 22 |
| Candida krusei | 21 | 23 |
Data represents a concentration of 50 µg/ml. japsonline.com
The global health challenges posed by tuberculosis (TB) and human immunodeficiency virus (HIV) have spurred research into novel therapeutic agents. Piperidine derivatives have emerged as a promising class of compounds with potential dual activity against both Mycobacterium tuberculosis and HIV. nih.gov
A series of 3,5-bis(furan-2-ylmethylidene)-piperidin-4-substituted imines were designed and synthesized to target HIV-TB coinfection. nih.gov Several of these compounds were found to be more potent as anti-TB agents than the standard drug ethambutol. nih.gov One particular compound, R7 , also showed moderate anti-HIV activity with an IC50 of 2.1 ± 0.04 μM. nih.gov These compounds were found to be safe in cytotoxicity assays. nih.gov
The anti-HIV activity of piperidyl-thienyl chalcones and their 2-pyrazoline derivatives has also been investigated. Several of these compounds demonstrated potential anti-HIV activity, although some also exhibited cytotoxicity. researchgate.net Notably, two compounds, 2e and 2k , displayed anti-HIV potential without being cytotoxic in primary human cells. researchgate.net These findings highlight the potential of piperidine derivatives as leads for the development of single-drug regimens for HIV-TB coinfection. nih.gov
Table 4: Anti-TB and Anti-HIV Activity of a Selected Piperidine Derivative
| Compound | Anti-TB Activity (MIC against M. tuberculosis H37Rv) | Anti-HIV Activity (IC50) |
| R7 | More potent than ethambutol (MIC 3.125 μg/ml) | 2.1 ± 0.04 μM |
Data sourced from a study on piperidin-4-substituted imines. nih.gov
Anti-inflammatory and Immunomodulatory Effects
Derivatives of this compound have been evaluated for their potential to modulate inflammatory responses. In vitro assays, often utilizing macrophage cell lines, are crucial for understanding the mechanisms by which these compounds exert their anti-inflammatory effects, particularly their influence on cytokine production.
Research on a new hybrid NSAID tetrahydropyran derivative demonstrated its ability to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in RAW 264.7 macrophage cell lines. researchgate.net The compound also inhibited the production of nitric oxide, a key inflammatory mediator. researchgate.net Importantly, this compound did not show significant cytotoxicity in these cell lines. researchgate.net
Another study on a pyrrole derivative, structurally inspired by the COX-2 selective inhibitor celecoxib, investigated its effects on cytokine production in a lipopolysaccharide (LPS)-induced systemic inflammation model. nih.gov Repeated treatment with this compound significantly decreased serum TNF-α levels. nih.gov Furthermore, it led to a significant increase in the levels of the anti-inflammatory cytokine transforming growth factor-beta 1 (TGF-β1), while levels of another anti-inflammatory cytokine, interleukin-10 (IL-10), remained unaffected. nih.gov This selective modulation of cytokine profiles suggests a potential immunomodulatory mechanism. nih.gov
These in vitro studies provide valuable insights into the anti-inflammatory potential of piperidine derivatives and their ability to influence the complex network of cytokines involved in the inflammatory cascade.
Table 5: Effect of a Piperidine Derivative on Cytokine Production in LPS-Stimulated Macrophages
| Cytokine | Effect of Compound Treatment |
| TNF-α | Significant decrease in serum levels. nih.gov |
| IL-6 | Reduction in production. researchgate.net |
| TGF-β1 | Significant increase in serum levels. nih.gov |
| IL-10 | No significant change in levels. nih.gov |
Role in Inflammatory Disease Treatment
Piperidine derivatives have demonstrated notable anti-inflammatory properties. ijnrd.orgirjpms.comacs.org The mechanism often involves the modulation of key inflammatory pathways. For instance, piperine, a well-known natural piperidine alkaloid, has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a critical transcription factor in the inflammatory response. nih.gov This inhibition prevents the expression of cell adhesion molecules induced by tumor necrosis factor-alpha (TNF-α). nih.gov
In vivo studies have substantiated these effects. Halogenated derivatives of piperidine-4-carboxamide exhibited significant anti-inflammatory activity in carrageenan-induced rat paw edema models, with chloro and bromo derivatives showing potency comparable to the standard drug, acetylsalicylic acid. hamdard.edu.pk Another study highlighted that 4-benzylpiperidine derivatives possess anti-inflammatory properties by inhibiting heat-induced albumin denaturation. irjpms.com The bioactive alkaloid evodiamine, which contains a piperidine structure, has also been noted for its anti-inflammatory effects. ijnrd.org These findings underscore the potential of the piperidine scaffold in developing novel treatments for inflammatory conditions.
Anticancer Activities
The piperidine moiety is a common feature in the design of anticancer drugs, contributing to a wide range of antineoplastic activities. mdpi.comnih.govresearchgate.net Research has shown that piperidine derivatives can inhibit cancer cell proliferation, suppress tumor growth, and induce programmed cell death through various molecular mechanisms. nih.govresearchgate.net
Derivatives of this compound have shown significant cytotoxic effects across a multitude of human cancer cell lines. This broad activity highlights their potential as versatile anticancer agents. For example, piperine has demonstrated therapeutic potential against breast, ovarian, gastric, and lung cancers. nih.govresearchgate.net A specific piperidine derivative, DTPEP, was found to inhibit cell proliferation in both estrogen receptor (ER)-negative (MDA-MB-231) and ER-positive (MCF-7) breast cancer cells. nih.gov
Synthetic derivatives have also yielded promising results. A series of N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives were evaluated for their cytotoxic effects against breast cancer cell lines, with some compounds showing potent activity. Similarly, certain carboxamide derivatives demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and lung cancer (A-549) cell lines, with IC₅₀ values in the micromolar range. researchgate.net Research into N-(2-aminoethyl)piperidine-4-carboxamide derivatives found that one compound, 6b, exhibited an IC₅₀ value of 4.5 µM against the K562 leukemia cell line and 11.3 µM against the HepG2 human liver cancer cell line. nih.gov Furthermore, piperine has shown cytotoxicity in hepatocellular carcinoma cell lines HepG2 and Hep3B with IC₅₀ values of 97 µM and 58 µM, respectively. nih.gov
Table 1: Cytotoxicity of Various Piperidine Derivatives against Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| Piperine | HepG2 (Hepatocellular Carcinoma) | 97 µM | nih.gov |
| Piperine | Hep3B (Hepatocellular Carcinoma) | 58 µM | nih.gov |
| Compound 17a | PC3 (Prostate Cancer) | Concentration-dependent inhibition | nih.gov |
| 3-Fluoro Substituted Carboxamide | A-549 (Lung Cancer) | 15.94 µM | researchgate.net |
| 3-Fluoro Substituted Carboxamide | MCF-7 (Breast Cancer) | 22.12 µM | researchgate.net |
| Cyclobutyl Ring Derivative | A-549 (Lung Cancer) | 16.56 µM | researchgate.net |
| Cyclobutyl Ring Derivative | MCF-7 (Breast Cancer) | 24.68 µM | researchgate.net |
| Compound 6b (NEPT Derivative) | HepG2 (Liver Cancer) | 11.3 µM | nih.gov |
| Compound 6b (NEPT Derivative) | K562 (Leukemia) | 4.5 µM | nih.gov |
| Compound 12e | MCF-7 (Breast Cancer) | 8.00 µM | |
| Compound 6n | MDA-MB-468 (Breast Cancer) | 0.60 µM |
The anticancer potential of piperidine derivatives has been confirmed in preclinical in vivo models. Studies using xenografts, where human tumors are grown in immunodeficient mice, have demonstrated the ability of these compounds to inhibit tumor growth. For instance, a novel piperidine derivative, compound 17a, which targets the colchicine binding site on tubulin, was shown to inhibit tumor growth in vivo. researchgate.net This compound displayed powerful anticancer activity against prostate cancer PC3 cells. researchgate.net These in vivo findings are crucial as they indicate that the cytotoxic effects observed in cell cultures can translate to efficacy in a more complex biological system.
The anticancer effects of this compound derivatives are often rooted in their ability to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation.
Lipoxygenase (LOX): While various heterocyclic compounds like thiazoles have been investigated as LOX inhibitors, specific data on the direct inhibition of LOX by this compound derivatives is not extensively detailed in the current body of research. mdpi.com
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. Several series of piperidine derivatives have been developed as potent VEGFR-2 inhibitors. nih.gov For example, novel piperazine-based thiazolidinones and piperidine/oxindole derivatives have been synthesized and shown to inhibit VEGFR-2 at nanomolar concentrations. researchgate.net One promising compound, 12e, exhibited a VEGFR-2 inhibition IC₅₀ value of 45.9 nM, which is more potent than the reference drug Sorafenib (IC₅₀ = 48.6 nM). Another series of piperazinylquinoxaline-based derivatives also showed significant VEGFR-2 inhibition, with IC₅₀ values ranging from 0.19 to 0.60 µM. dovepress.com
c-Kit: The stem cell factor receptor (c-KIT) is another important target in cancer therapy. Certain kinase inhibitors designed with scaffolds similar to those used for VEGFR-2 inhibition have also shown activity against c-Kit. Thieno[2,3-d]pyrimidine-based derivatives, for instance, exhibited good to potent enzymatic inhibition against c-Kit. nih.gov
ALK/ROS1: Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when mutated or rearranged, can drive the growth of various cancers, particularly non-small cell lung cancer (NSCLC). encyclopedia.pub A series of 2-amino-4-(1-piperidine) pyridine (B92270) derivatives have been designed as potent dual ALK/ROS1 inhibitors. semanticscholar.orgebi.ac.uk Notably, some of these compounds are effective against clinically observed crizotinib-resistant mutants. For example, compound 2e showed impressive activity against the resistant ALKL1196M mutant with an IC₅₀ of 41.3 nM and was about 6-fold more potent than crizotinib against the ROS1G2032R mutant. ebi.ac.uk PF-06463922, another potent ALK/ROS1 inhibitor, demonstrated high potency against wild-type ALK (Kᵢ <0.07 nM) and various crizotinib-resistant ALK mutants. nih.gov
Lactate Dehydrogenase A (LDHA): Cancer cells often rely on glycolysis for energy production, a process in which LDHA plays a critical role. Inhibiting LDHA is therefore a promising anticancer strategy. nih.gov Studies have identified 1,3-benzodioxole derivatives that selectively inhibit LDHA, with compounds 2 and 10 showing IC₅₀ values of 13.63 µM and 47.2 µM, respectively. nih.gov
Table 2: Inhibition of Specific Molecular Targets by Piperidine Derivatives
| Derivative Class | Target | Activity (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|
| Piperidine/Oxindole (Compound 12e) | VEGFR-2 | 45.9 nM | |
| Piperazinylquinoxaline (Compound 11) | VEGFR-2 | 0.19 µM | dovepress.com |
| Thieno[2,3-d]pyrimidine (Compound 21e) | VEGFR-2 | 21 nM | nih.gov |
| PF-06463922 | ALK (wild-type) | <0.07 nM (Kᵢ) | nih.gov |
| 2-Amino-4-(1-piperidine) pyridine (2e) | ALKL1196M | 41.3 nM | ebi.ac.uk |
| 2-Amino-4-(1-piperidine) pyridine (2e) | ROS1G2032R | 104.7 nM | ebi.ac.uk |
| 1,3-Benzodioxole (Compound 2) | LDHA | 13.63 µM | nih.gov |
A key mechanism through which piperidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net This is often achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins. Studies have shown that piperine and its derivatives can increase the expression of the pro-apoptotic protein Bax while decreasing the levels of anti-apoptotic proteins like Bcl-2 and XIAP, leading to a high Bax:Bcl-2 ratio that triggers apoptosis. nih.gov
The apoptotic process is executed by a cascade of enzymes called caspases. Piperidine compounds have been observed to activate key executioner caspases, including caspase-3, caspase-8, and caspase-9. nih.gov For example, the piperidine derivative DTPEP was found to induce caspase-dependent apoptosis in breast cancer cells. nih.gov Furthermore, some derivatives induce apoptosis by arresting the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from dividing and proliferating. nih.gov In prostate cancer PC3 cells, compound 17a was found to suppress colony formation and induce apoptosis. researchgate.net
Other Biological Activities
Beyond their anti-inflammatory and anticancer properties, the versatile piperidine scaffold has been integrated into compounds with a wide array of other biological activities. ijnrd.org These include:
Antimicrobial and Antifungal Activity: Piperidine derivatives have been investigated for their ability to combat various pathogens. ijnrd.orgirjpms.com
Antiviral and Antimalarial Effects: The structural features of piperidine have been utilized in the development of agents against viral infections and malaria. ijnrd.orgacs.org
Central Nervous System Activity: The piperidine ring is a core component of many drugs targeting the central nervous system. This includes potential treatments for Alzheimer's disease through the inhibition of acetylcholinesterase (AChE). ijnrd.org A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for anti-AChE activity, with one compound showing an exceptionally potent IC₅₀ of 0.56 nM. nih.gov Other derivatives have been explored for antipsychotic, analgesic, and anticonvulsant effects. ijnrd.orgacs.org
Table of Compounds Mentioned
| Compound Name | Abbreviation / Code |
|---|---|
| This compound | - |
| Piperine | - |
| 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine | DTPEP |
| Evodiamine | - |
| 4-benzylpiperidine | - |
| N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide | 6n, 12e |
| N-(2-aminoethyl)piperidine-4-carboxamide | NEPT, 6b |
| N-Arylpiperidine-3-carboxamide | 54 |
| Crizotinib | - |
| PF-06463922 | - |
| Sorafenib | - |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | 21 |
| 2-amino-4-(1-piperidine) pyridine | 2e |
| 1,3-benzodioxole derivatives | 2, 10 |
| Thieno[2,3-d]pyrimidine derivatives | 21b, 21c, 21e |
| Piperazinylquinoxaline derivatives | 11 |
Anti-influenza Activity
The piperidine scaffold has been identified as a promising foundation for the development of novel and potent inhibitors of the influenza virus. nih.gov Research has focused on synthesizing and evaluating various analogues to establish a clear structure-activity relationship (SAR) and identify compounds with high efficacy against different influenza strains. nih.govrsc.org
One significant area of research involves piperidine-based derivatives that interfere with the early-to-middle stages of the influenza virus replication cycle, after the virus has entered the host cell. nih.govscispace.com In one such study, a series of piperidine derivatives were developed where the piperidine ring was linked to a quinoline moiety. SAR studies revealed that an ether linkage between the quinoline and piperidine components was critical for the inhibitory activity. researchgate.netrsc.org
Further optimization of this series led to the identification of the compound tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (referred to as 11e in the study), which demonstrated excellent inhibitory activity against a variety of influenza virus strains. researchgate.netscispace.com This compound was found to be effective against both influenza A (H1N1 and H3N2 subtypes) and influenza B strains, with EC₅₀ values (the concentration required to inhibit the virus by 50%) as low as 0.05 µM. scispace.com The selectivity index for this compound was exceptionally high (over 160,000), indicating a very low level of cytotoxicity. nih.govscispace.com
The anti-influenza activity of this optimized piperidine derivative against various viral strains is detailed below.
Table 1: Anti-influenza Activity of an Optimized Piperidine Derivative
| Virus Strain | Type | EC₅₀ (µM) |
|---|---|---|
| A/Udorn/72 | A (H3N2) | 0.10 |
| A/Hong Kong/8/68 | A (H3N2) | 0.05 |
| A/PR/8/34 | A (H1N1) | 0.13 |
| A/WSN/33 | A (H1N1) | 0.16 |
| B/Lee/40 | B | 0.10 |
Data sourced from a study on piperidine-based influenza inhibitors. scispace.com
Another class of piperidine derivatives, N-benzyl-4,4-disubstituted piperidines, has been identified as potent influenza A virus fusion inhibitors with specific activity against the H1N1 subtype. nih.gov Mechanistic studies demonstrated that these compounds act by inhibiting the low pH-induced, hemagglutinin (HA)-mediated membrane fusion process, which is essential for the virus to release its genetic material into the host cell. nih.gov Computational modeling suggested a novel binding site for these inhibitors at the bottom of the HA₂ stem, near the fusion peptide. The interaction involves a π-stacking between the N-benzylpiperidine part of the inhibitor and specific amino acid residues of the fusion peptide, highlighting a unique mechanism of action. nih.gov
Research into 2-(2-adamantyl)piperidines also contributes to the understanding of SAR for anti-influenza activity. The parent N-H compound in this series was found to be 3-4 times more active than the established antiviral drug amantadine against H2N2 influenza A. nih.gov However, N-alkylation of this parent compound led to derivatives that were devoid of biological activity, indicating that the substituent on the piperidine nitrogen plays a critical role in the compound's antiviral efficacy. nih.gov
Mechanism of Action Studies
Molecular Target Identification and Interaction Analysis (e.g., enzymes, receptors)
The molecular mechanism of action for 2-[2-(2-thienyl)ethyl]piperidine and its analogues involves interaction with specific protein targets within the central nervous system. Research into structurally related piperidine (B6355638) compounds has identified several key molecular targets, primarily receptors involved in neurotransmission.
While direct studies on this compound are limited, the core structure is a key feature in ligands developed for histamine (B1213489) and sigma receptors. The piperidine moiety, in particular, has been identified as a critical structural element for dual activity at the histamine H3 receptor (H₃R) and the sigma-1 receptor (σ₁R). nih.gov For instance, comparing piperidine-containing compounds to their piperazine (B1678402) counterparts often reveals a significant increase in affinity for the σ₁R, establishing the piperidine ring as a crucial component for this specific target interaction. nih.gov
Sigma receptors, once thought to be a type of opioid receptor, are now recognized as a distinct class of proteins. The sigma-1 receptor (σ₁R) is a unique ligand-regulated chaperone protein that modulates various other proteins, including receptors and enzymes. nih.gov It is implicated in a range of physiological processes such as learning, memory, and mood. nih.gov
The histamine H₃ receptor is a G-protein-coupled receptor (GPCR) that acts as a presynaptic autoreceptor, controlling the synthesis and release of histamine. nih.gov It also functions as a heteroreceptor, modulating the release of other important neurotransmitters like acetylcholine (B1216132), dopamine (B1211576), and serotonin (B10506). nih.gov
Furthermore, derivatives of thienyl-piperidine, such as [³H]1-[2-(2-thienyl)cyclohexyl]piperidine ([³H]TCP), have been instrumental in labeling phencyclidine (PCP) binding sites. nih.govnih.gov Studies have identified two distinct high-affinity binding sites for [³H]TCP in brain tissue: Site 1, which is associated with the N-methyl-D-aspartate (NMDA) receptor, and Site 2, which is linked to the dopamine reuptake complex. nih.gov This suggests that compounds containing the thienyl-piperidine pharmacophore may also interact with these targets.
The affinity of various piperidine derivatives for these receptors has been quantified in numerous studies. The inhibition constant (Ki), which indicates the concentration of a ligand required to occupy 50% of the receptors, is a common measure of binding affinity. Lower Ki values signify higher binding affinity.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| 4-(4-(4-chlorophenyl)butyl)piperidine (Analogue) | hH₃R | 7.70 | nih.gov |
| 4-(4-(4-chlorophenyl)butyl)piperidine (Analogue) | σ₁R | 3.64 | nih.gov |
| 4-(4-(biphenyl-4-yl)butyl)piperidine (Analogue) | hH₃R | 6.2 | nih.gov |
| 4-(4-(biphenyl-4-yl)butyl)piperidine (Analogue) | σ₁R | 4.41 | nih.gov |
| 4-(2-(4-phenylbutoxy)ethyl)-piperidine (Analogue) | σ₁R | 28 | nih.gov |
| 4-(3-(4-phenylbutoxy)propyl)-piperidine (Analogue) | σ₁R | 18 | nih.gov |
| 4-(4-(4-phenylbutoxy)butyl)-piperidine (Analogue) | σ₁R | 4.8 | nih.gov |
Ligand-Protein Binding Interactions (e.g., π-π interactions of thiophene (B33073), hydrogen bonding/ionic interactions of piperidine)
Piperidine Interactions: The piperidine nitrogen is basic and, at physiological pH, is typically protonated, carrying a positive charge. This allows it to form strong ionic interactions, also known as salt bridges, with negatively charged amino acid residues in the receptor's binding pocket. nih.gov For example, in the σ₁R binding site, the protonated piperidine nitrogen is crucial for forming a salt bridge with the glutamate (B1630785) residue at position 172 (Glu172), an interaction responsible for the high affinity of many piperidine-based ligands. nih.gov In addition to direct ionic bonds, the N-H group of the protonated piperidine can act as a hydrogen bond donor, forming hydrogen bonds with suitable acceptor atoms (like oxygen or nitrogen) on the protein. youtube.com These hydrogen bonds are highly directional and contribute significantly to the stability of the ligand-receptor complex. youtube.com
Thiophene Interactions: The thiophene ring, being an aromatic heterocycle, can participate in various non-covalent interactions. A key interaction for aromatic rings is the π-π stacking interaction, which occurs between the electron-rich π-systems of two aromatic rings. nih.gov This can involve interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the binding site. nih.gov These interactions can occur in different geometries, including face-to-face (eclipsed), offset-parallel, and edge-to-face (perpendicular T-shaped) arrangements, all of which contribute to binding energy. nih.gov
Another important interaction involving the thiophene ring is the cation-π interaction. This is a strong, non-covalent force between the electron-rich face of the thiophene π-system and a nearby cationic group, such as a protonated lysine (B10760008) or arginine residue in the protein. nih.gov The strength of this interaction can be comparable to that of hydrogen bonds and salt bridges. nih.gov
| Molecular Moiety | Type of Interaction | Interacting Partner in Protein | Approximate Binding Energy (kcal/mol) |
|---|---|---|---|
| Protonated Piperidine | Ionic Interaction (Salt Bridge) | Anionic amino acid (e.g., Asp, Glu) | ~3-4 (if also a hydrogen bond) |
| Protonated Piperidine (N-H) | Hydrogen Bond (Donor) | H-bond acceptor (e.g., O, N atom) | ~1-2 |
| Thiophene Ring | π-π Stacking | Aromatic amino acid (e.g., Phe, Tyr, Trp) | Variable |
| Thiophene Ring | Cation-π Interaction | Cationic amino acid (e.g., Lys, Arg) | Variable, can be strong |
Modulation of Signal Transduction Pathways
By binding to targets like the H₃ and σ₁ receptors, ligands such as this compound can significantly modulate intracellular signal transduction pathways.
Modulation via H₃ Receptors: As G-protein-coupled receptors, H₃Rs transduce their signal across the cell membrane to activate intracellular signaling cascades. nih.gov When an antagonist binds to the H₃ autoreceptor on histaminergic neurons, it blocks the receptor's inhibitory effect on histamine synthesis and release. This leads to an increase in the release of histamine in the brain. As a heteroreceptor, H₃R antagonism also blocks its inhibitory effect on the release of other neurotransmitters. nih.gov This results in enhanced release of acetylcholine, dopamine, norepinephrine, and serotonin, among others, in various brain regions. nih.gov This broad neurochemical effect underlies the potential of H₃R antagonists to influence cognitive functions, wakefulness, and other CNS processes.
Modulation via σ₁ Receptors: The σ₁R is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it acts as an intracellular signal transducer. nih.govnih.gov It does not have direct enzymatic activity but modulates the function of other proteins, including ion channels (e.g., voltage-gated K⁺ channels), GPCRs, and kinases, through direct protein-protein interactions. nih.gov By binding to the σ₁R, ligands can either activate or inhibit its chaperone activity, thereby influencing a wide array of signaling pathways. The σ₁R is known to regulate several neurotransmitter systems, including the glutamatergic, dopaminergic, and serotonergic systems, making it a key modulator of neuronal excitability and plasticity. nih.gov
Structure-Based Drug Design Approaches
The development of potent and selective ligands for these targets often relies on structure-based drug design. This approach uses knowledge of the target's three-dimensional structure and the binding interactions of known ligands to rationally design new molecules with improved properties.
For piperidine-based ligands, computational modeling and structure-activity relationship (SAR) studies are employed to optimize binding. For example, molecular docking studies help visualize how a ligand fits into the binding pocket of a receptor like the σ₁R. nih.gov These models can predict key interactions, such as the crucial salt bridge between the piperidine nitrogen and Glu172. nih.gov
SAR studies on related compounds have demonstrated how systematic structural modifications affect binding affinity. For instance, altering the length of the alkyl chain connecting the piperidine ring to another part of the molecule can significantly impact affinity and selectivity. In one series of compounds, extending the linker length was shown to decrease affinity for the H₃R but had a more complex effect on σ₁R affinity. nih.gov Similarly, substituting the piperidine ring with other cyclic amines, like piperazine, can drastically reduce affinity for the σ₁R, highlighting the piperidine ring as a key pharmacophoric element for this target. nih.gov The unique ability of the piperidine scaffold to be combined with various molecular fragments makes it a valuable starting point for designing new therapeutic agents. clinmedkaz.org
Preclinical and Translational Research Perspectives
In Vitro Studies and Cell-Based Assays
In vitro research provides the foundational understanding of a compound's biological activity at a molecular and cellular level. Studies on derivatives and structurally related compounds containing the thienyl and piperidine (B6355638) moieties have explored a range of potential therapeutic applications.
One area of investigation involves the nervous system. For instance, derivatives have been designed as multireceptor ligands with affinities for dopamine (B1211576) (D₂, D₃) and serotonin (B10506) (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆) receptors, which are key targets in the development of atypical antipsychotics. nih.gov In one study, a fused tricyclic piperidine derivative, compound 47 , demonstrated high affinity for these receptors while showing low activity at off-target receptors like 5-HT₂C, histamine (B1213489) H₁, and adrenergic α₁. nih.gov
Another related compound, 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) , has been used extensively to study N-methyl-D-aspartate (NMDA) receptor binding sites. Research using [³H]TCP identified two high-affinity binding sites in the brain: one associated with the NMDA receptor and another linked to the dopamine-reuptake complex. nih.govzenodo.org Such binding assays are critical for understanding a compound's mechanism of action within the central nervous system.
Furthermore, derivatives have been evaluated for their potential in treating neurodegenerative diseases like Alzheimer's. The inhibitory activity of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives on acetylcholinesterase (AChE), a key enzyme in Alzheimer's pathology, was assessed using the Ellman's method. nih.govnih.gov One derivative, compound 5d , showed significantly higher potency than the reference drug donepezil. nih.gov
Beyond neurology, thienyl-containing compounds have been tested for other activities. For example, new 3-aryl-2-(thien-2-yl)acrylonitriles were evaluated for their anti-proliferative effects on human hepatoblastoma (HepG2) and hepatocellular carcinoma (Huh-7) cells. nih.gov Some of these compounds showed potent activity, with IC₅₀ values indicating greater efficacy than the multi-kinase inhibitor sorafenib, which was used as a reference. nih.gov
Table 1: In Vitro Receptor Affinity and Enzyme Inhibition of Related Compounds
| Compound/Derivative Class | Assay Type | Target | Key Finding | Reference |
|---|---|---|---|---|
| Fused Tricyclic Piperidine Derivative (Cmpd 47) | Receptor Binding Assay | D₂, D₃, 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆ | High affinity for multiple CNS receptors. | nih.gov |
| 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) | Radioligand Binding | PCP Binding Sites | Labels two high-affinity sites in brain membranes. | nih.govzenodo.org |
| N-(2-(piperidine-1-yl)ethyl)benzamide Derivative (Cmpd 5d) | Enzyme Inhibition (Ellman's) | Acetylcholinesterase (AChE) | IC₅₀ = 13 ± 2.1 nM, more potent than donepezil. | nih.gov |
| 3-Aryl-2-(thien-2-yl)acrylonitriles | Cell Proliferation Assay | HepG2 & Huh-7 Cancer Cells | Showed (sub-)micromolar IC₅₀ values. | nih.gov |
In Vivo Animal Models
Animal models are indispensable for evaluating the physiological and behavioral effects of a compound. Studies on related thienyl-piperidine compounds have utilized various animal models to assess their potential therapeutic effects and safety.
In the context of antipsychotic potential, a fused tricyclic piperidine derivative was tested in rats. nih.gov The compound demonstrated dose-dependent inhibition of motor behaviors induced by apomorphine (B128758) and MK-801, models relevant to psychosis. It also showed efficacy in a conditioned avoidance response task with a low incidence of catalepsy, a common side effect of older antipsychotics. nih.gov
For compounds targeting the NMDA receptor, rat models have been used to study brain distribution. Following intravenous injection of a radiolabeled analogue of TCP, 18FE-TCP , its distribution in the rat brain was found to be heterogeneous, matching the known locations of phencyclidine recognition sites. The highest concentrations were observed in the hippocampus, striatum, and cerebral cortex. nih.gov
The parent compound, piperidine, has undergone toxicological evaluation in animal models. Acute toxicity studies in rats determined median lethal doses (LD₅₀) ranging from 133 to 740 mg/kg of body weight for oral administration. industrialchemicals.gov.au In developmental toxicity studies, exposure of pregnant rats to piperidine resulted in reduced fetal body weight at all tested doses, while higher concentrations also reduced the number of implantation sites. industrialchemicals.gov.au
Table 2: Summary of In Vivo Animal Model Findings for Related Compounds
| Compound/Derivative | Animal Model | Purpose of Study | Key Finding | Reference |
|---|---|---|---|---|
| Fused Tricyclic Piperidine | Rat | Antipsychotic activity | Dose-dependent inhibition of induced motor behaviors with low cataleptic effect. | nih.gov |
| 18FE-TCP | Rat | Brain distribution | Heterogeneous distribution matching phencyclidine recognition sites (e.g., hippocampus). | nih.gov |
| Piperidine | Rat | Acute oral toxicity | LD₅₀ values ranged from 133 to 740 mg/kg bw. | industrialchemicals.gov.au |
| Piperidine | Rat | Developmental toxicity | Reduced fetal body weight; reduced implantation sites at high doses. | industrialchemicals.gov.au |
Pharmacokinetics and Pharmacodynamics (where studies on related compounds are available)
Pharmacokinetics (PK) describes how the body processes a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) describes the drug's effect on the body. For 2-[2-(2-Thienyl)ethyl]piperidine, this information is primarily drawn from studies on structurally similar compounds.
A detailed pharmacokinetic study was conducted on Tenocyclidine (B1683004) (TCP) in Sprague-Dawley rats. nih.gov After intravenous administration, [³H]TCP had an average elimination half-life of 2.1 hours. However, the total radioactivity in the plasma had a much longer half-life, suggesting slower elimination of its metabolites. The study found that the pharmacokinetic profile of TCP was strikingly similar to that of phencyclidine (PCP), implying that the higher pharmacological potency of TCP is likely due to differences at the receptor level rather than disposition in the body. nih.gov
For a novel fused tricyclic piperidine derivative (compound 47 ), pharmacokinetic studies in rats revealed a favorable profile, including an oral bioavailability of 58.8%. nih.gov This is a crucial parameter, indicating that a significant fraction of the drug can be absorbed and reach systemic circulation when administered orally.
Pharmacodynamic studies on a related compound, 1-(2'-piperidine-ethyl)-4,4-bis-(para-methoxy-phenyl)-2,5-imidazolidinedione-chlorhydrate , investigated its effects on smooth muscle tissue in vitro. nih.gov The compound demonstrated parasympatholytic (anticholinergic) and papaverine-like (smooth muscle relaxant) properties, inhibiting contractions in various tissues including the intestine, gallbladder, and uterus. nih.gov
Table 3: Pharmacokinetic Parameters of Tenocyclidine (TCP) in Rats
| Parameter | Value (mean ± SD) | Unit | Significance | Reference |
|---|---|---|---|---|
| Elimination Half-Life (t½) | 2.1 | hours | Rate of drug removal from the body. | nih.gov |
| Unbound Fraction in Serum | 42 ± 6 | % | Portion of the drug available to exert pharmacological effects. | nih.gov |
| Blood to Plasma Ratio | 0.98 ± 0.03 | - | Indicates how the drug distributes between red blood cells and plasma. | nih.gov |
| Total Body Clearance | 132 ± 45 | ml/min/kg | Volume of plasma cleared of the drug per unit time. | nih.gov |
| Renal Clearance | 1.1 ± 0.4 | ml/min/kg | Rate of drug clearance by the kidneys. | nih.gov |
Brain Permeability and CNS Entry Considerations
For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy. The BBB is a highly selective barrier that protects the brain, and many potential drugs fail because they cannot penetrate it. nih.gov
Lipophilicity, or fat-solubility, is a key physicochemical property that influences BBB penetration, with more lipophilic compounds generally showing better permeability. mdpi.com However, high lipophilicity can also lead to increased non-specific binding. This was observed with 18FE-TCP , a fluorinated analogue of TCP. While it did enter the rat brain, its high lipophilicity was associated with high non-specific binding, suggesting it may not be an ideal radioligand for in vivo imaging. nih.gov
Studies on [³H]TCP have demonstrated its utility in labeling binding sites directly within human cortical tissue, confirming that this class of compounds can access the human CNS. nih.govzenodo.org Research has also focused on strategies to enhance CNS delivery. One approach is to conjugate the drug to a molecule that can engage with specific transporters at the BBB, such as the transferrin receptor or LRP1, to facilitate entry. nih.govmdpi.com For example, the peptide Angiopep-2, a ligand for the LRP1 receptor, was conjugated to the drug paclitaxel, significantly improving its BBB penetration. mdpi.com While not tested with this compound itself, these strategies represent a potential avenue for optimizing CNS delivery of its derivatives.
Toxicity and Safety Profiling (e.g., cytotoxicity against healthy cells, Artemia salina lethality assays)
A thorough evaluation of a compound's toxicity is essential to determine its safety profile. This involves a range of assays, from cytotoxicity tests on healthy cells to lethality studies in simple organisms.
The parent compound, piperidine, is classified as a corrosive material that can cause severe skin burns and eye damage. industrialchemicals.gov.aucarlroth.com Acute toxicity data shows it is harmful if swallowed and toxic if inhaled or in contact with skin. carlroth.com In studies evaluating the cytotoxicity of novel 3-aryl-2-(thien-2-yl)acrylonitrile derivatives, their effect on non-transformed hepatocytes (AML-12) was measured. This is crucial to ensure that the compound selectively targets cancer cells while sparing healthy ones. nih.gov
A common and simple method for preliminary toxicity screening is the Artemia salina (brine shrimp) lethality assay . nih.govmfd.org.mk This assay uses brine shrimp nauplii to determine the median lethal concentration (LC₅₀) of a substance, which is the concentration that kills 50% of the organisms within a 24-hour period. nih.govnih.gov It is a low-cost, rapid, and convenient tool for the general toxicity screening of synthetic and natural products before proceeding to more complex and expensive assays. nih.gov The results from the brine shrimp assay have shown a positive correlation with toxicity in higher animal models, making it a useful predictive tool. mfd.org.mk While specific Artemia salina data for this compound was not found, this assay represents a standard and necessary step in the toxicological evaluation of this and related compounds.
Table 4: Toxicity Classifications Based on Artemia salina LC₅₀ Values
| LC₅₀ (µg/ml) | Toxicity Level (Clarkson's Criteria) | Reference |
|---|---|---|
| 0 - 100 | High | mfd.org.mk |
| 100 - 500 | Medium | mfd.org.mk |
| 500 - 1000 | Low | mfd.org.mk |
| > 1000 | Non-toxic | researchgate.net |
Optimization for Enhanced Pharmacological Properties and Reduced Toxicity
Medicinal chemistry efforts frequently involve the structural optimization of a lead compound to improve its efficacy, selectivity, and safety profile. For derivatives of piperidine and thiophene (B33073), various strategies have been employed.
One approach involves replacing potentially toxic chemical groups with bioisosteres—substituents that retain the desired biological activity but have a different physical or chemical makeup. In the design of novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a potentially toxic sulfonamide group on a thiophene[3,2-d]pyrimidine core was replaced with a dimethylphosphine (B1204785) oxide moiety. nih.gov This change aimed to improve solubility and decrease the toxicity of the compounds. nih.gov
Another optimization strategy focuses on modifying the compound's structure to improve its pharmacokinetic properties and drug-resistance profile. For the aforementioned HIV-1 NNRTIs, extending a side chain with a piperidine–CH₂–benzenesulfonamide motif allowed the molecule to occupy a tolerant region of the enzyme's binding pocket. This structural change helped to improve its profile against drug-resistant viral strains. nih.gov
In the development of antipsychotics, a series of fused tricyclic piperidine derivatives were synthesized and evaluated to find a candidate with an optimal balance of high affinity for therapeutic targets and low affinity for receptors associated with side effects. nih.gov Similarly, in the pursuit of new anti-Alzheimer's agents, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized with different substitutions on the benzamide (B126) ring to identify the most potent acetylcholinesterase inhibitor. nih.gov These iterative design-synthesis-evaluation cycles are fundamental to optimizing a chemical scaffold for therapeutic use.
Analytical Methodologies in Research and Development
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are fundamental for the unambiguous determination of the molecular structure of 2-[2-(2-Thienyl)ethyl]piperidine. These techniques provide detailed information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the piperidine (B6355638) ring, the ethyl linker, and the thiophene (B33073) ring. The chemical shifts, signal multiplicities (splitting patterns), and integration values would confirm the connectivity. Protons on the thiophene ring would appear in the aromatic region (typically δ 6.5-8.0 ppm), while the aliphatic protons of the piperidine ring and the ethyl chain would be found in the upfield region (typically δ 1.0-3.5 ppm). For instance, in related piperidine compounds like N,N-ethylmethyl-piperidine-4-carboxylic acid, the equatorial and axial protons on the piperidine ring show distinct signals, often as multiplets, in the δ 3.2-3.5 ppm range. researchgate.net
¹³C NMR: The ¹³C NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. The carbon atoms of the thiophene ring would have chemical shifts in the downfield region (around δ 120-140 ppm), whereas the sp³ hybridized carbons of the piperidine ring and the ethyl group would appear at higher field strengths. Data for the similar compound 2-ethylpiperidine (B74283) shows carbon signals for the piperidine ring and the ethyl group in the upfield region. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands:
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine in the piperidine ring.
C-H Stretch: Absorptions for sp² C-H bonds of the thiophene ring would appear just above 3000 cm⁻¹, while those for sp³ C-H bonds of the piperidine and ethyl groups would be just below 3000 cm⁻¹.
C=C Stretch: Aromatic C=C stretching vibrations from the thiophene ring would be observed in the 1450-1600 cm⁻¹ region.
C-S Stretch: The thiophene ring's C-S bond may show weak absorptions in the fingerprint region. The Aldrich Collection of FT-IR Spectra is a significant resource for comparing spectra of pure compounds. thermofisher.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. In Electron Ionization (EI-MS), the molecule is fragmented in a predictable manner. For this compound (Molecular Weight: 195.32 g/mol ), the mass spectrum would likely show a molecular ion peak (M⁺) at m/z 195. sigmaaldrich.com
Key fragmentation pathways for piperidine-containing structures often involve cleavage at the bonds adjacent to the nitrogen atom or the substituent. caymanchem.com For this compound, expected fragment ions could arise from:
Cleavage of the ethyl linker.
Loss of the thienylethyl side chain, resulting in a piperidine fragment.
Fragmentation of the thiophene ring, which often involves the loss of a thiomethyl radical or other sulfur-containing fragments. arkat-usa.org
Cleavage within the piperidine ring itself. researchgate.net
Table 1: Predicted Spectroscopic Data for this compound This table is predictive and based on general principles and data from analogous structures.
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals for thiophene protons (~δ 6.5-8.0), piperidine protons (~δ 1.0-3.5), ethyl linker protons (~δ 1.5-3.0), and N-H proton (variable). |
| ¹³C NMR | Signals for thiophene carbons (~δ 120-140), piperidine carbons, and ethyl linker carbons. |
| IR | N-H stretch (~3300-3500 cm⁻¹), aromatic C-H stretch (>3000 cm⁻¹), aliphatic C-H stretch (<3000 cm⁻¹), C=C stretch (~1450-1600 cm⁻¹). |
| Mass Spec | Molecular ion (M⁺) at m/z 195. Fragments corresponding to the loss of the side chain or ring fragmentation. |
Chromatographic Methods for Purity and Identity Confirmation (e.g., HPLC, GC, GC-MS)
Chromatographic techniques are essential for separating this compound from impurities, starting materials, or by-products and for confirming its identity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. A common method would involve reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or trifluoroacetic acid to improve peak shape for basic compounds). Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound is volatilized and separated based on its boiling point and interaction with the stationary phase of the GC column. nist.gov The retention time is a key identifier for the compound under specific chromatographic conditions.
When coupled with a mass spectrometer (GC-MS), this method becomes a powerful tool for both separation and identification. mmu.ac.uknih.gov As the compound elutes from the GC column, it is directly introduced into the MS, which provides a mass spectrum that can be compared to a library or analyzed for its characteristic molecular ion and fragmentation pattern, confirming the identity of the peak. cmbr-journal.com GC-MS analysis of piperidine derivatives often proceeds without the need for derivatization. mmu.ac.uk
Table 2: General Chromatographic Conditions for Analysis This table outlines typical starting conditions for method development.
| Technique | Typical Column | Typical Mobile Phase / Carrier Gas | Detection |
|---|---|---|---|
| HPLC | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water gradient with 0.1% Formic Acid | UV (e.g., 230 nm, based on thiophene chromophore) |
| GC | Capillary column (e.g., DB-5ms, HP-5ms) | Helium or Hydrogen | Flame Ionization Detector (FID) |
| GC-MS | Capillary column (e.g., DB-5ms, HP-5ms) | Helium | Mass Spectrometer (Electron Ionization) |
Derivatization Strategies for Analytical Purposes
Derivatization involves chemically modifying a compound to enhance its analytical properties. For this compound, derivatization of the secondary amine in the piperidine ring could be employed for several reasons:
Improved GC Performance: Converting the polar N-H group to a less polar derivative (e.g., through acylation with trifluoroacetic anhydride (B1165640) or silylation with BSTFA) can reduce peak tailing and improve chromatographic resolution and sensitivity.
Enhanced Detection: Introducing a chromophore or fluorophore can significantly increase the sensitivity of detection in HPLC-UV or fluorescence methods.
Structural Confirmation: Creating a derivative with a known mass shift can help confirm the presence of the reactive functional group (the secondary amine) during mass spectrometric analysis.
The United Nations Office on Drugs and Crime (UNODC) has described analytical methods for piperazine (B1678402) derivatives, a class of compounds with similar structural features, which can sometimes involve derivatization for analysis. unodc.org
Bioanalytical Methods for Concentration Determination in Biological Matrices
Bioanalytical methods are developed and validated to quantify a compound in biological samples such as plasma, blood, or urine. These methods are critical for pharmacokinetic studies.
For this compound, the gold standard for quantification in biological matrices would be Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. The general workflow includes:
Sample Preparation: Extraction of the analyte from the biological matrix to remove proteins and other interfering substances. This can be achieved through protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Chromatographic Separation: An HPLC or UHPLC system is used to separate the analyte from any remaining matrix components.
Mass Spectrometric Detection: A tandem mass spectrometer, typically a triple quadrupole, is used for detection. The instrument is set to a specific Multiple Reaction Monitoring (MRM) transition, where a specific precursor ion (e.g., the protonated molecular ion [M+H]⁺) is selected and fragmented to produce a characteristic product ion. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and providing excellent sensitivity.
The development of such a method requires rigorous validation according to regulatory guidelines, ensuring its specificity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, and stability. nih.gov While no specific bioanalytical method for this compound is published, methods for other piperidine-containing drugs serve as a template for this process. nih.gov
Future Directions and Research Gaps
Exploration of Novel Synthetic Pathways for Derivatization
The future development of 2-[2-(2-Thienyl)ethyl]piperidine as a therapeutic agent hinges on the exploration of novel and efficient synthetic pathways for its derivatization. Current methods for synthesizing piperidine (B6355638) derivatives can be complex, and achieving high stereoselectivity is often a significant hurdle. mdpi.com Researchers have highlighted the challenges in controlling stereo- and regioselectivity during intramolecular cyclization, often requiring the use of specific chiral ligands and catalysts. mdpi.com
Future synthetic strategies could focus on:
Catalytic Hydrogenation: Advanced methods like borenium-catalyzed hydrogenation have proven effective for creating cis-selective 2,3-disubstituted pyridines. mdpi.com Applying similar cis-selective hydrogenation techniques to a corresponding pyridine (B92270) precursor could offer a reliable route to specific stereoisomers of the piperidine ring in the target compound. However, a notable challenge is that 2-thienyl substituents can undergo ring-opening to form thiols during certain reduction reactions, which would need to be addressed. mdpi.com
[5+1] Annulation: Two-component intermolecular strategies, such as the [5+1] annulation method involving the condensation of amines with aldehydes or ketones followed by reduction, present a versatile approach for constructing the piperidine ring. mdpi.com
Scaffold Modification: As seen in the development of other therapeutic agents, starting with a core scaffold and adding functional groups is a proven strategy. mdpi.comnih.gov For this compound, this could involve reactions targeting the piperidine nitrogen, the ethyl chain, or the thiophene (B33073) ring to create a library of new chemical entities with diverse pharmacological profiles.
Deeper Elucidation of Mechanism of Action at the Molecular Level
A comprehensive understanding of how this compound interacts with its biological targets at the molecular level is crucial. The structurally similar compound, Tenocyclidine (B1683004) (TCP), is known primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. wikipedia.orgdrugbank.com It exhibits a higher affinity for the NMDA receptor and a lower affinity for sigma (σ) receptors compared to phencyclidine (PCP). wikipedia.org Its psychostimulant effects also suggest activity as a dopamine (B1211576) reuptake inhibitor (DRI). wikipedia.org
Future research should aim to:
Define Receptor Subtype Specificity: While TCP is known to bind to the NMDA receptor, its specific interactions with different NMDA receptor subunits (like the 3A-subunit) need to be precisely mapped for this compound itself. drugbank.com
Investigate Secondary Targets: The piperidine moiety is a critical structural element for activity at σ₁ receptors in other dual-target ligands. nih.gov Given this, the affinity of this compound for both σ₁ and σ₂ receptors should be thoroughly investigated. Furthermore, its potential interactions with other receptors, such as the µ-opioid receptor and the α7-subunit of the nicotinic acetylcholine (B1216132) receptor, which are implicated in the action of related compounds, warrant exploration. drugbank.com
Development of Highly Selective and Potent Derivatives
A primary goal of future research will be the rational design and synthesis of derivatives with enhanced potency and selectivity for specific biological targets. Lessons can be drawn from the development of other piperidine- and thiophene-based drugs.
For example, research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives as acetylcholinesterase (AChE) inhibitors revealed that substituting the benzamide (B126) with a bulky group at the para position significantly increased activity. ebi.ac.uknih.gov Furthermore, introducing an alkyl or phenyl group on the benzamide nitrogen dramatically enhanced potency. ebi.ac.uknih.gov This led to the development of a compound with an IC₅₀ of 0.56 nM and an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE). ebi.ac.uknih.gov
Similarly, the development of thiophene-based compounds as Dyrk1A inhibitors showed that extending the core structure with benzamide and benzylamide functionalities improved key properties, resulting in a derivative with high potency (IC₅₀ = 14.3 nM) and remarkable selectivity over related kinases. nih.gov The modification of tenocyclidine to create its adamantane (B196018) derivative, TAMORF, also resulted in a compound with a different biological profile, suggesting it could be a promising source molecule for developing more potent antitumor agents. nih.gov
These examples underscore the potential for modifying the this compound scaffold to create highly potent and selective agents for various therapeutic targets.
Addressing Challenges in Preclinical Development
The transition from a promising compound to a clinical candidate involves overcoming several preclinical challenges. For this compound and its derivatives, key hurdles will likely include:
Pharmacokinetics and Metabolic Stability: A successful drug candidate must have a suitable pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). As demonstrated in the development of Dyrk1A inhibitors, achieving high metabolic stability is a critical step. nih.gov In vitro studies to determine the metabolic fate and half-life of new derivatives will be essential.
Stereoselectivity: As with many synthetic molecules, controlling stereochemistry is vital, as different isomers can have vastly different pharmacological activities and safety profiles. mdpi.com Developing stereoselective synthetic routes will be a crucial challenge to ensure the production of a single, desired isomer.
Predictive Validity of In Vitro vs. In Vivo Models: Discrepancies between in vitro and in vivo results can occur. For instance, further analyses were deemed necessary to clarify differences in the observed biological efficiency of tenocyclidine and its derivative TAMORF in different experimental settings. nih.gov Robust preclinical models that accurately predict in vivo efficacy and potential side effects will be needed.
Off-Target Effects: Given that related compounds like TCP interact with multiple targets, including NMDA receptors and dopamine transporters, a thorough assessment of the off-target binding profile of new derivatives is necessary to avoid unwanted side effects. wikipedia.orgdrugbank.com
Potential for Combination Therapies
The unique mechanism of action of this compound derivatives could make them suitable candidates for combination therapies. An NMDA receptor antagonist, for example, could potentially be combined with other classes of drugs to achieve synergistic effects in treating complex diseases.
Alternatively, research could focus on developing single molecules with dual-target activity. The design of ligands that simultaneously act as histamine (B1213489) H₃ receptor antagonists and sigma-1 receptor modulators is one such example, aiming for a synergistic effect in pain treatment. nih.gov Similarly, thiophene-based compounds have been developed as dual EGFR/HER2 inhibitors for cancer therapy. mdpi.com
Future research could explore developing derivatives of this compound that are rationally designed to interact with two or more targets relevant to a specific pathology, such as neurodegenerative diseases or chronic pain. This approach could offer improved therapeutic efficacy and a better side-effect profile compared to single-target agents or multi-drug cocktails.
Q & A
Q. What are the recommended synthetic routes for preparing 2-[2-(2-Thienyl)ethyl]piperidine with high purity?
Methodological Answer: Synthesis typically involves multi-step reactions, with critical optimization of reagents and conditions. For example:
- Thiophene coupling: React 2-thienyl derivatives with piperidine precursors using alkylation or Grignard reagents.
- Purification: Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to achieve ≥95% purity .
- Yield optimization: Control reaction temperature (e.g., 0°C to room temperature for brominated intermediates) and solvent choice (e.g., dichloromethane for BBr₃-mediated demethylation, yielding 85% ).
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural confirmation:
- Purity assessment:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE): Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods during synthesis to prevent inhalation of volatile intermediates .
- Waste disposal: Segregate organic waste and consult certified agencies for hazardous material disposal .
Advanced Research Questions
Q. How can researchers design experiments to investigate CNS activity of this compound?
Methodological Answer:
- Target identification: Screen against dopamine receptors (D2/D3) via radioligand binding assays (³H-spiperone competition) .
- In vitro models: Use SH-SY5Y neuroblastoma cells to assess cytotoxicity (MTT assay) and dopaminergic signaling (cAMP modulation) .
- Structural analogs: Compare activity with Tenocyclidine (a piperidine derivative with known psychoactive properties) to infer mechanistic pathways .
Q. How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Assay standardization:
- Validate cell lines (e.g., HEK293T for GPCR studies) and ensure consistent compound purity (HPLC-verified) .
- Control solvent effects (e.g., DMSO concentration ≤0.1% in cell-based assays) .
- Structural analysis: Use molecular docking (AutoDock Vina) to compare binding modes of analogs (e.g., ethoxy vs. bromo substituents altering receptor affinity) .
Q. What strategies enhance solubility or bioavailability of this compound derivatives?
Methodological Answer:
- Salt formation: Synthesize hydrochloride salts to improve aqueous solubility (e.g., 4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride solubility >50 mg/mL) .
- Structural modifications: Introduce polar groups (e.g., hydroxyl or methoxy) via O-alkylation or etherification .
- Lipinski’s Rule compliance: Optimize logP (<5) and hydrogen bond donors/acceptors (<10 total) using QSAR models .
Data Presentation and Critical Analysis
Q. How should researchers present and statistically validate experimental data for publication?
Methodological Answer:
- Tables/Figures: Include reaction yields, IC₅₀ values, and statistical tests (e.g., Student’s t-test for triplicate measurements) .
- Reproducibility: Report mean ± SD and raw data in supplementary materials.
- Mechanistic diagrams: Use ChemDraw for reaction schemes and PyMOL for protein-ligand interactions .
Q. What ethical considerations apply to pharmacological studies of this compound?
Methodological Answer:
- In vitro focus: Prioritize cell-based assays over animal models unless explicitly justified .
- Data transparency: Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
